Whitepaper: Structure Elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Whitepaper: Structure Elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride. Moving beyond a simple checklist of techniques, this document details the strategic application and interpretation of modern analytical methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We further explore the definitive confirmation of stereochemistry and absolute structure through X-ray crystallography. Each section presents the underlying scientific rationale for its inclusion in the workflow, detailed experimental protocols, and expected data outcomes, establishing a self-validating system for structural confirmation. This guide is designed for researchers and drug development professionals who require a robust and defensible strategy for molecular characterization.
Foundational Analysis: Establishing the Molecular Blueprint
Before embarking on sophisticated spectroscopic analysis, the foundational properties of the molecule must be confirmed. The initial analysis verifies the elemental composition and molecular mass, which serve as the fundamental constraints for all subsequent structural hypotheses.
The target molecule, 3-Methylpiperidine-3-carboxylic acid hydrochloride, has the following expected properties:
| Property | Expected Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Monoisotopic Mass | 179.07131 Da | [2] |
| Structure (Free Base) | [3] |
This initial data provides the basis for high-resolution mass spectrometry analysis and informs the interpretation of NMR and IR spectra.
Mass Spectrometry: High-Precision Mass Verification
Mass spectrometry provides the exact mass of the molecule, which is the most direct confirmation of its elemental formula. For a hydrochloride salt, the analysis is typically performed on the free base, which is readily formed in the electrospray ionization (ESI) source.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard MS to provide mass accuracy in the parts-per-million (ppm) range. This level of precision is essential to distinguish between elemental formulas that may have the same nominal mass, thereby providing unequivocal confirmation of the molecular formula.
Expected Fragmentation & Ionization
In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ is the most anticipated ion for the free base (C₇H₁₃NO₂).
| Ion | Formula | Calculated m/z | Expected m/z |
| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.09463 | 144.10192 |
| [M+Na]⁺ | [C₇H₁₃NNaO₂]⁺ | 166.08442 | 166.08386 |
Predicted values sourced from PubChem.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of 3-Methylpiperidine-3-carboxylic acid hydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps to ensure protonation for positive ion mode detection.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the calculated value for C₇H₁₄NO₂⁺. The confirmation of this ion is the primary goal.
Infrared Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 3-Methylpiperidine-3-carboxylic acid hydrochloride, FT-IR is crucial for confirming the presence of the carboxylic acid and the protonated amine.
Causality of Experimental Choice: The vibrational frequencies of chemical bonds are highly characteristic. This technique provides direct evidence for the key functional groups (C=O, O-H, N-H⁺) that define the molecule. The presence of the hydrochloride salt significantly influences the N-H region of the spectrum.[4]
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad, often overlapping with C-H stretches.[5] |
| Amine N-H⁺ | Stretching | 2400-2800 | Broad bands, typical for amine salts. |
| Aliphatic C-H | Stretching | 2850-2960 | Medium to strong sharp peaks. |
| Carboxylic Acid C=O | Stretching | ~1700-1725 | Strong, sharp absorption.[5][6] |
| Carboxylic Acid C-O | Stretching | 1210-1320 | Medium intensity.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Analysis: Correlate the observed absorption bands with the expected frequencies for the key functional groups to confirm their presence.
Nuclear Magnetic Resonance: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the unambiguous assignment of all atoms in 3-Methylpiperidine-3-carboxylic acid hydrochloride.
Causality of Experimental Choice: NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
-
¹H NMR: Identifies the number and type of protons and their neighboring protons.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
COSY: Reveals proton-proton (H-H) spin-spin coupling, establishing connectivity through bonds.
-
HSQC: Correlates each proton with its directly attached carbon atom.
-
HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for identifying quaternary centers and piecing together the molecular fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the hydrochloride salt and allows for the observation of exchangeable protons (N-H⁺ and O-H).[7][8]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC using standard instrument pulse programs.
-
-
Data Analysis: Integrate all spectra to build the structure piece by piece, as detailed below.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| -COOH | 10-13 | Very Broad Singlet | 1H | Exchangeable acidic proton. |
| -NH₂⁺- | 8-10 | Very Broad Singlet | 2H | Exchangeable protons on the protonated nitrogen.[4][8] |
| H2, H6 | 2.8 - 3.5 | Multiplets | 4H | Protons alpha to the electron-withdrawing N⁺ atom are deshielded. |
| H4, H5 | 1.5 - 2.2 | Multiplets | 4H | Aliphatic protons within the piperidine ring. |
| -CH₃ | ~1.2 | Singlet | 3H | Methyl group on a quaternary carbon shows no H-H coupling. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon(s) | Predicted Shift (ppm) | Assignment Rationale |
| -C=O | 170-180 | Carbonyl carbon of a carboxylic acid.[9] |
| C2, C6 | 45-55 | Carbons adjacent to the nitrogen atom. |
| C3 | 40-50 | Quaternary (sp³) carbon. |
| C4, C5 | 20-35 | Aliphatic carbons in the piperidine ring. |
| -CH₃ | 15-25 | Methyl group carbon. |
Integrated 2D NMR Interpretation Workflow
The following diagram illustrates the logical workflow for using 2D NMR data to assemble the final structure.
Caption: Integrated NMR workflow for structure elucidation.
Stereochemical Analysis and Definitive Confirmation
The structure contains a chiral center at the C3 position, as it is bonded to four different groups (methyl, carboxyl, C2-methylene, and C4-methylene). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R) and (S). Standard spectroscopic techniques cannot differentiate between enantiomers.
Chiral Separation and Analysis
Causality of Experimental Choice: To determine if the sample is a single enantiomer or a racemic mixture, chiral chromatography is the most common and effective method.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, often based on polysaccharide derivatives like cellulose or amylose.
-
Mobile Phase: Develop a mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with additives like trifluoroacetic acid to improve peak shape.
-
Analysis: Inject the sample and monitor the elution profile. A single peak indicates an enantiomerically pure sample, while two peaks (ideally with equal area) indicate a racemic mixture.
X-ray Crystallography: The Gold Standard
For absolute and unambiguous structure determination, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of the electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[14][15]
Causality of Experimental Choice: X-ray crystallography provides direct, visual proof of the molecular structure, including the relative positions of all atoms in space. When using a copper X-ray source, it is often possible to determine the absolute structure of light-atom chiral compounds.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slowly evaporating a solvent from a concentrated solution of the compound. Various solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone) should be screened.
-
Crystal Mounting: A suitable crystal (typically >20µm in all dimensions) is selected and mounted on the goniometer of a diffractometer.[14]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
The overall analytical strategy can be visualized as a progressive workflow, starting from basic confirmation and culminating in definitive 3D structural proof.
Sources
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- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rigaku.com [rigaku.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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